

# Golden Opportunities in Biosensing: Practical Applications of Gold Nanoparticles

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## Compound of Interest

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## Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile and powerful tool in the field of biosensing. Their unique optical and electronic properties, coupled with their biocompatibility and ease of surface functionalization, have led to the development of a wide array of sensitive and specific detection platforms.[1][2] These biosensors are finding critical applications in medical diagnostics, environmental monitoring, and drug development. This document provides detailed application notes and experimental protocols for three key types of AuNP-based biosensors: colorimetric assays, lateral flow assays (LFAs), and electrochemical sensors.

## Application Note 1: Colorimetric Detection of Nucleic Acids

### Principle:

Colorimetric biosensors utilizing AuNPs are based on the principle of localized surface plasmon resonance (LSPR).[3][4] AuNPs in a dispersed state exhibit a characteristic ruby-red color due to the collective oscillation of their surface electrons when interacting with light.[4] Upon aggregation, the plasmon coupling between neighboring nanoparticles causes a red-shift in the LSPR peak, resulting in a visible color change to blue or purple.[3][5] This aggregation can be induced by the presence of a target analyte, such as a specific DNA sequence.[3]

In a typical assay for DNA detection, two sets of AuNPs are functionalized with different oligonucleotide probes that are complementary to different regions of the target DNA sequence. In the presence of the target DNA, the probes on the different AuNPs hybridize to the target, bringing the nanoparticles into close proximity and causing aggregation. This results in a color change that can be detected visually or with a spectrophotometer.

#### Quantitative Data Summary:

Target Analyte	AuNP Size	Limit of Detection (LOD)	Dynamic Range	Reference
Mycobacterium tuberculosis DNA	Not Specified	1.7 nM	0.7 - 14 nM	<a href="#">[1]</a>
Bovine Viral Diarrhea Virus RNA	15 nm	6.83 ng/reaction (cross-linking)	Not Specified	<a href="#">[3]</a>
SARS-CoV-2 RNA	Not Specified	50 RNA copies/reaction	Not Specified	<a href="#">[6]</a>
Target DNA (HCR amplified)	Not Specified	10.7 nM	Not Specified	<a href="#">[7]</a>

#### Experimental Protocol: Colorimetric Detection of a Target DNA Sequence

##### 1. Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol yields approximately 20 nm AuNPs.

- Materials:
  - Hydrogen tetrachloroaurate ( $\text{HAuCl}_4$ )
  - Trisodium citrate ( $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7$ )
  - Milli-Q water

- Clean glassware (all glassware should be cleaned with aqua regia)
- Procedure:
  - Prepare a 1 mM HAuCl<sub>4</sub> solution in Milli-Q water.
  - In a clean flask, bring 50 mL of the 1 mM HAuCl<sub>4</sub> solution to a vigorous boil with constant stirring.
  - Rapidly add 5 mL of a 1% trisodium citrate solution to the boiling HAuCl<sub>4</sub> solution.
  - The solution will change color from pale yellow to blue and finally to a stable ruby-red, indicating the formation of AuNPs.
  - Continue boiling for an additional 15 minutes, then remove from heat and allow to cool to room temperature while still stirring.
  - Store the AuNP solution at 4°C in a dark bottle.

## 2. Functionalization of AuNPs with Oligonucleotide Probes

- Materials:
  - Synthesized AuNP solution
  - Thiol-modified oligonucleotide probes (Probe A and Probe B, complementary to the target DNA)
  - Phosphate buffer (pH 7.4)
  - Sodium dodecyl sulfate (SDS)
  - Sodium chloride (NaCl)
- Procedure:
  - To 1 mL of the AuNP solution, add the thiol-modified oligonucleotide probes to a final concentration of 1 μM.

- Incubate at room temperature for at least 16 hours to allow for the formation of Au-S bonds.
- Add 100  $\mu\text{L}$  of 10% SDS solution and incubate for 30 minutes.
- Gradually add NaCl to a final concentration of 0.1 M over a period of 48 hours to bring the probes to an upright position on the AuNP surface.
- Centrifuge the solution to remove excess reagents and resuspend the functionalized AuNPs in phosphate buffer.

### 3. Colorimetric Detection Assay

- Materials:
  - Functionalized AuNPs (Probe A and Probe B)
  - Target DNA sample
  - Hybridization buffer (containing NaCl and phosphate buffer)
- Procedure:
  - In a microcentrifuge tube, mix 10  $\mu\text{L}$  of AuNPs functionalized with Probe A and 10  $\mu\text{L}$  of AuNPs functionalized with Probe B.
  - Add 5  $\mu\text{L}$  of the target DNA sample at various concentrations.
  - Add 25  $\mu\text{L}$  of hybridization buffer.
  - Incubate the mixture at a temperature optimal for hybridization (typically just below the melting temperature of the probe-target duplex) for 15-30 minutes.
  - Observe the color change. A red solution indicates a negative result (no target DNA), while a blue/purple solution indicates a positive result.
  - For quantitative analysis, measure the absorbance spectrum using a UV-Vis spectrophotometer and analyze the ratio of absorbance at the aggregated peak (around

620 nm) to the dispersed peak (around 520 nm).

Visualization of the Signaling Pathway:

Caption: Signaling pathway for colorimetric DNA detection using AuNPs.

## Application Note 2: Lateral Flow Immunoassays (LFIAs) for Protein Detection

Principle:

Gold nanoparticle-based lateral flow immunoassays are rapid, point-of-care diagnostic tests.<sup>[8]</sup> The assay consists of a series of overlapping membranes on a backing card. The sample containing the analyte is applied to the sample pad and migrates by capillary action through the conjugate pad, which contains AuNPs conjugated to a specific antibody (detection antibody). If the target analyte is present, it binds to the AuNP-antibody conjugate. This complex then flows to the nitrocellulose membrane where it encounters a test line, which is a band of immobilized antibodies that also recognize the analyte. The captured AuNP-analyte-antibody complexes form a visible red line at the test line. A control line, with immobilized secondary antibodies that bind to the detection antibody, is included to validate the assay's performance.

Quantitative Data Summary:

Target Analyte	AuNP Size	Limit of Detection (LOD)	Reference
C-reactive protein (CRP)	30 nm	Comparable to ELISA	<a href="#">[9]</a>
Human cardiac troponin I (cTnI)	35 nm	~3 ng/mL	<a href="#">[8]</a>
TB ESAT-6	14 nm	0.0625 ng/mL	<a href="#">[10]</a>
TB CFP-10	14 nm	7.69 ng/mL	<a href="#">[10]</a>
Thymidine kinase 1 (TK1)	Not Specified	0.31 pmol/L	<a href="#">[11]</a>
SARS-CoV-2 antigen	20 nm	1 ng/mL (colorimetric)	<a href="#">[12]</a>

## Experimental Protocol: Fabrication of a Sandwich LFA for a Protein Biomarker

### 1. Preparation of AuNP-Antibody Conjugates

- Materials:
  - 40 nm AuNPs solution
  - Monoclonal antibody specific to the target protein (detection antibody)
  - Borate buffer (pH 9.0)
  - Bovine serum albumin (BSA)
  - Polyethylene glycol (PEG)
- Procedure:
  - Adjust the pH of the AuNP solution to 9.0 using borate buffer.
  - Add the detection antibody to the AuNP solution at a predetermined optimal concentration and incubate for 30-60 minutes at room temperature with gentle mixing.

- Add a blocking solution (e.g., 1% BSA) to block any remaining surface on the AuNPs and incubate for another 30 minutes.
- Centrifuge the solution to remove unconjugated antibodies and excess blocking agents.
- Resuspend the AuNP-antibody conjugate pellet in a storage buffer containing a stabilizer like PEG and sucrose.

## 2. Preparation of the LFA Strip

- Materials:

- Nitrocellulose membrane
- Sample pad
- Conjugate pad
- Absorbent pad
- Backing card
- Capture antibody (specific to a different epitope of the target protein)
- Control line antibody (e.g., anti-mouse IgG)
- Dispensing system

- Procedure:

- On the nitrocellulose membrane, dispense the capture antibody to form the test line and the control line antibody to form the control line using a dispensing system. Allow the membrane to dry completely.
- Immerse the conjugate pad in the prepared AuNP-antibody conjugate solution and dry it.
- Assemble the LFA strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card in an overlapping manner.

- Cut the assembled card into individual test strips of the desired width.

### 3. Assay Procedure

- Materials:

- Assembled LFA strip
- Sample containing the target protein (e.g., serum, saliva)
- Running buffer

- Procedure:

- Apply a specific volume of the sample to the sample pad.
- Add a few drops of running buffer to the sample pad to facilitate migration.
- Allow the liquid to migrate along the strip for 10-15 minutes.
- Observe the results. The appearance of a red line at the control line position validates the test. The appearance of a red line at the test line position indicates a positive result for the target protein.

Visualization of the Experimental Workflow:

Caption: Experimental workflow of a gold nanoparticle-based lateral flow immunoassay.

## Application Note 3: Electrochemical Biosensors for Small Molecule Detection

Principle:

Electrochemical biosensors leverage the high conductivity and catalytic properties of gold nanoparticles to enhance signal transduction.<sup>[10][13][14]</sup> AuNPs can be immobilized on an electrode surface, increasing the surface area and facilitating electron transfer between the electrode and the analyte or a redox probe.



For glucose detection, a common approach involves immobilizing glucose oxidase (GOx) onto an AuNP-modified electrode. GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). The H<sub>2</sub>O<sub>2</sub> is then electrochemically detected at the electrode surface, and the resulting current is proportional to the glucose concentration. The AuNPs enhance the sensitivity of the sensor by providing a biocompatible microenvironment for the enzyme and improving the electrocatalytic reduction of H<sub>2</sub>O<sub>2</sub>.

#### Quantitative Data Summary:

Target Analyte	Electrode Modification	Sensitivity	Limit of Detection (LOD)	Reference
Glucose	AuNP/CQDs	47.24 $\mu\text{A mM}^{-1}\text{cm}^{-2}$	Not Specified	[2]
Glucose	MoS <sub>2</sub> /AuNPs/GOx	13.80 $\mu\text{A mM}^{-1}\text{cm}^{-2}$	Not Specified	[2]
Glucose	GOx/DGNs/GR	Not Specified	0.059 mmol L <sup>-1</sup>	[15]
Parathion	Graphene/AuNPs	Not Specified	52 pg/L	[16]
Streptomycin	AuNF-PEI-MIL-101(Cr)	Not Specified	0.003 nM	[17]

#### Experimental Protocol: Fabrication of an Electrochemical Glucose Biosensor

##### 1. Electrode Modification with AuNPs

- Materials:
  - Glassy carbon electrode (GCE) or other suitable working electrode
  - AuNP solution
  - Cysteamine solution

- Polishing materials (alumina slurry)
- Procedure:
  - Polish the working electrode with alumina slurry to a mirror finish, then sonicate in ethanol and water to clean the surface.
  - Electrodeposit AuNPs onto the cleaned electrode surface by immersing the electrode in an  $\text{HAuCl}_4$  solution and applying a constant potential.
  - Alternatively, drop-cast a solution of pre-synthesized AuNPs onto the electrode surface and allow it to dry.
  - To create a self-assembled monolayer for enzyme immobilization, incubate the AuNP-modified electrode in a cysteamine solution.

## 2. Immobilization of Glucose Oxidase (GOx)

- Materials:
  - AuNP-modified electrode
  - Glucose oxidase (GOx) solution
  - Glutaraldehyde solution
- Procedure:
  - Pipette a small volume of GOx solution onto the surface of the AuNP-modified electrode.
  - Expose the electrode to glutaraldehyde vapor in a sealed container for a short period to cross-link the enzyme and immobilize it on the electrode surface.
  - Rinse the electrode gently with phosphate buffer to remove any unbound enzyme.

## 3. Electrochemical Measurement

- Materials:

- GOx-AuNP modified working electrode
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., platinum wire)
- Electrochemical workstation
- Phosphate buffer solution (PBS)
- Glucose solutions of varying concentrations
- Procedure:
  - Set up a three-electrode electrochemical cell with the modified working electrode, reference electrode, and counter electrode in a PBS solution.
  - Apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) and record the baseline current.
  - Successively add known concentrations of glucose to the PBS solution and record the change in current. The current will increase with increasing glucose concentration due to the production and subsequent reduction of  $\text{H}_2\text{O}_2$ .
  - Plot a calibration curve of current response versus glucose concentration to determine the sensitivity and limit of detection of the biosensor.

Visualization of the Logical Relationship:

Caption: Logical relationship in an electrochemical glucose biosensor using AuNPs.

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